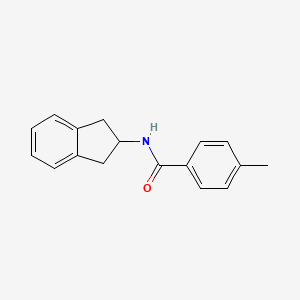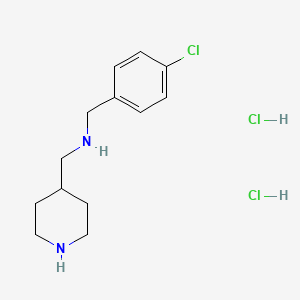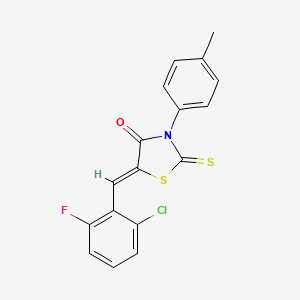![molecular formula C14H28N4O4S B4631485 1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)
1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives, such as 1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide, often involves multi-step chemical reactions that may include the formation of amide bonds, sulfonylation, and introduction of morpholine and dimethylamino groups. For example, Sugimoto et al. (1990) described the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, highlighting the importance of substituent groups for activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, a sulfonyl group, and various substituents such as dimethylamino and morpholinyl groups. These structural features are crucial for the compound's biological activity and chemical reactivity. Naveen et al. (2015) conducted crystal and molecular structure studies on a related sulfonamide piperidine derivative, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is distorted tetrahedral, which may be relevant for understanding the structural aspects of this compound (Naveen et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and cycloaddition reactions. These reactions are influenced by the compound's molecular structure, particularly the presence of reactive functional groups such as the sulfonyl group and the amine groups. For instance, the reaction of piperidine derivatives with cyclic amines has been explored, leading to the formation of new compounds with potential biological activities (Kost et al., 1980).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Modifications
Research has focused on synthesizing novel derivatives of piperidine and exploring their chemical properties and interactions. For instance, studies on piperidine derivatives have identified compounds with potent anti-acetylcholinesterase activity, suggesting potential utility in treating conditions such as dementia (Sugimoto et al., 1990). Additionally, structural modifications of these derivatives aim to enhance their biological activity or specificity towards certain biological targets. For example, introducing bulky moieties or altering the nitrogen atom's substituents in the benzamide portion of the molecule has been shown to dramatically affect activity (Sugimoto et al., 1990).
Interaction with Biological Molecules
The interaction of synthesized derivatives with biological molecules, such as enzymes, has been a significant area of research. Piperidine derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurological functions. Compounds exhibiting high affinity and selectivity towards AChE over butyrylcholinesterase (BuChE) have been identified, highlighting their potential in developing therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1990).
Potential Therapeutic Benefits
The therapeutic potential of these compounds, particularly in treating neurodegenerative diseases, has been a subject of interest. The modification of piperidine derivatives to improve their anti-AChE activity suggests possible applications in treating conditions like Alzheimer's disease. For instance, specific derivatives have shown marked increases in acetylcholine content in animal models, indicating their potential as antidementia agents (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O4S/c1-16(2)23(20,21)18-6-3-13(4-7-18)14(19)15-5-8-17-9-11-22-12-10-17/h13H,3-12H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMLSTIWMTYFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4631406.png)
![methyl 4-ethyl-5-methyl-2-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4631410.png)
![N,N-dimethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4631418.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl (2,3,6-trimethylphenoxy)acetate](/img/structure/B4631420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4631427.png)
![2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4631434.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate](/img/structure/B4631453.png)
![dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate](/img/structure/B4631461.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)

![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)